molecular formula C8H8N2OS B8446314 2-methylThiazolo[5,4-b]pyridine-5-methanol CAS No. 159084-40-9

2-methylThiazolo[5,4-b]pyridine-5-methanol

Cat. No. B8446314
Key on ui cas rn: 159084-40-9
M. Wt: 180.23 g/mol
InChI Key: ZDOWDSFTSWTBEV-UHFFFAOYSA-N
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Patent
US05472964

Procedure details

To a suspension of the product of Step 5 (3.733 g, 21 mmol) in 200 mL of EtOH at 0° C. was added NaBH4 (800 mg, 21 mmol) and the mixture was stirred at 0° C. for 5 min. Saturated aq. NH4Cl was then added slowly and the product was extracted in EtOAc:THF 1:1, dried over Na2SO4, and purified by flash chromatography on silica with acetone: toluene 30:70; yield: 3.49 g, (92%).
Quantity
3.733 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]=[C:7]2[S:9][C:10]([CH3:12])=[N:11][C:6]2=[CH:5][CH:4]=1)=[O:2].[BH4-].[Na+].[NH4+].[Cl-]>CCO>[OH:2][CH2:1][C:3]1[N:8]=[C:7]2[S:9][C:10]([CH3:12])=[N:11][C:6]2=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.733 g
Type
reactant
Smiles
C(=O)C1=CC=C2C(=N1)SC(=N2)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted in EtOAc:THF 1:1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica with acetone: toluene 30:70

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
OCC1=CC=C2C(=N1)SC(=N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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